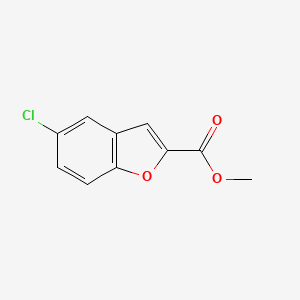

Methyl 5-chlorobenzofuran-2-carboxylate

Descripción general

Descripción

Methyl 5-chlorobenzofuran-2-carboxylate is a useful research compound. Its molecular formula is C10H7ClO3 and its molecular weight is 210.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

- Benzofuran-based compounds have been investigated for their antimicrobial properties, making them potential candidates for targeting microbial pathogens .

Target of Action

Biochemical Pathways

Actividad Biológica

Methyl 5-chlorobenzofuran-2-carboxylate (MBC) is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article details the biological activity of MBC, focusing on its anticancer, antibacterial, and anti-inflammatory properties, as well as its mechanisms of action.

Structural Characteristics

MBC features a fused benzene and furan ring structure with a chlorine atom at the fifth position of the benzene ring and a methyl ester group at the second position of the furan ring. These structural elements contribute to its unique reactivity and biological profile.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Chlorine at position 5 | Different biological activity profile |

| Methyl 6-chlorobenzofuran-2-carboxylate | Chlorine at position 6 | Varies in reactivity due to chlorine position |

| Methyl 4-chlorobenzofuran-2-carboxylate | Chlorine at position 4 | May exhibit distinct pharmacological effects |

Anticancer Activity

Recent studies have indicated that MBC and its derivatives possess significant anticancer properties. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

- Cytotoxic Effects : In vitro assays have demonstrated that MBC exhibits cytotoxicity towards cancer cells. For instance, derivatives of MBC showed IC50 values ranging from 1.35 µM to 4.36 µM against different cancer cell lines, indicating strong antiproliferative effects .

- Mechanisms of Action : The anticancer activity of MBC is attributed to its ability to induce apoptosis in cancer cells. This involves the activation of caspases (caspase-3, -8, and -9) and changes in the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .

- Case Studies : One study reported that a derivative of MBC had a significant apoptotic effect on MCF-7 cells, leading to morphological changes indicative of cell death after treatment with IC50 values .

Antibacterial Activity

MBC has also been investigated for its antibacterial properties. The compound has shown activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies have revealed that MBC derivatives possess MIC values as low as 1.00 µg/mL against Staphylococcus aureus, demonstrating potent antibacterial activity .

Anti-inflammatory Properties

The potential anti-inflammatory effects of MBC are under investigation, with preliminary findings suggesting that it may serve as a precursor for developing anti-inflammatory drugs. The presence of the methyl ester group is believed to enhance its interaction with inflammatory pathways.

Aplicaciones Científicas De Investigación

Anti-inflammatory Agents

Research indicates that methyl 5-chlorobenzofuran-2-carboxylate acts as an inhibitor of leukotriene synthesis, which is crucial for developing anti-inflammatory drugs. Leukotrienes are mediators involved in inflammatory responses, and their inhibition can lead to therapeutic effects in conditions like asthma and arthritis.

Anticancer Activity

Benzofuran derivatives, including this compound, have shown promise in anticancer research. Studies suggest that compounds in this class can inhibit cancer cell proliferation through various mechanisms. For instance, one study demonstrated that related benzofuran derivatives effectively inhibited the serine-threonine kinase (AKT) signaling pathway in lung adenocarcinoma cells, leading to reduced tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A series of benzofuran derivatives showed significant activity against Mycobacterium tuberculosis and various fungal strains. The presence of the chlorine atom enhances the compound's interaction with biological targets, potentially increasing its efficacy as an antimicrobial agent .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Hydrolysis to Carboxylic Acid

The methyl ester undergoes hydrolysis under basic conditions to yield 5-chlorobenzofuran-2-carboxylic acid, a precursor for further derivatization.

Reaction Conditions :

-

Base : Sodium hydroxide (NaOH) or cesium carbonate (Cs₂CO₃)

-

Solvent : Water/dioxane or water/2-methyltetrahydrofuran mixtures

-

Temperature : 75–80°C

This reaction is critical for accessing the free carboxylic acid, which serves as an intermediate for amide coupling or metal coordination .

Nucleophilic Aromatic Substitution

The chlorine atom at the 5-position participates in nucleophilic substitution reactions, especially under catalytic conditions.

Example Reaction :

Replacement of chlorine with amines or alkoxy groups using:

-

Catalyst : Palladium complexes (e.g., PdCl₂(PPh₃)₂) or copper iodide (CuI)

-

Base : N,N-Diisopropylethylamine (DIPEA) or triethylamine

-

Solvent : Acetonitrile or 1,2-dichloroethane

Key Insight :

The chlorine’s position on the benzofuran ring directs substitution patterns, with reactivity enhanced by electron-withdrawing groups.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or alkyl groups.

Suzuki-Miyaura Coupling :

-

Conditions :

Applications :

Used to synthesize biaryl derivatives for pharmaceutical research, leveraging the chlorine as a leaving group.

Esterification and Transesterification

The methyl ester group can be modified via transesterification or exchanged with other alcohols.

Reaction Data :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanol + H₂SO₄ | Reflux, 12 hrs | Methyl ester (self) | >90% |

| Ethanol + Ti(OiPr)₄ | 60°C, 6 hrs | Ethyl 5-chlorobenzofuran-2-carboxylate | 85% |

Amidation and Condensation

The carboxylic acid (post-hydrolysis) reacts with amines to form amides or hydrazides.

Case Study :

-

Reagents : HATU (coupling agent), DIPEA (base)

-

Conditions : DMF, room temperature, 12 hrs

-

Product : Tert-butyl 4-(5-chlorobenzofuran-2-carboxamido)piperazine-1-carboxylate

Mechanism :

Activation of the carboxylic acid via HATU forms an active ester intermediate, facilitating nucleophilic attack by amines .

Electrophilic Substitution

The benzofuran core undergoes electrophilic substitution at the 4- and 6-positions, though the electron-withdrawing chlorine reduces reactivity.

Nitration Example :

-

Reagents : HNO₃/H₂SO₄ mixture

-

Conditions : 0–5°C, 2 hrs

-

Product : Methyl 5-chloro-4-nitrobenzofuran-2-carboxylate

Complexation with Metal Ions

The carboxylate and furan oxygen act as ligands for metal coordination, useful in catalysis or material science.

Reported Complexes :

Propiedades

IUPAC Name |

methyl 5-chloro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWFLLGVHGBDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.